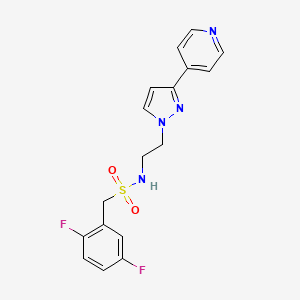
1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
It’s known that the compound forms a stable octahedral structure through coordination bonds between the central iridium (iii) ion and two 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine ligands, as well as two 2-2’-bipyridyl ligands .
Biochemical Pathways
The compound’s unique luminescent properties, conferred by the introduction of the iridium (iii) ion, suggest potential applications in the field of organic electroluminescence .
Result of Action
The compound’s unique luminescent properties and good redox properties and photoelectric conversion efficiency suggest potential applications in various fields. It can serve as an efficient luminescent material for the preparation of high-performance OLED displays . Its unique photoelectric conversion efficiency makes it a potential solar cell material . Additionally, it can also serve as a fluorescent probe, photocatalyst, etc .
Analyse Biochimique
Biochemical Properties
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been found to interact with several biomolecules. Its unique structure allows it to form stable complexes with various enzymes and proteins .
Cellular Effects
In cellular systems, 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been observed to influence various processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects are dependent on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is complex and multifaceted. It can bind to certain biomolecules, potentially inhibiting or activating enzymes, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide vary with dosage. Threshold effects have been observed, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is transported and distributed within cells and tissues in a manner that depends on specific transporters and binding proteins . It can also affect its own localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide and its effects on activity or function are areas of active research. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-15-1-2-16(19)14(11-15)12-26(24,25)21-8-10-23-9-5-17(22-23)13-3-6-20-7-4-13/h1-7,9,11,21H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGQJHOHTFYZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













